An In-depth Technical Guide to the Chemical Properties and Structure of DL-Threonine
An In-depth Technical Guide to the Chemical Properties and Structure of DL-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine is a racemic mixture of the essential amino acid threonine, a vital component of proteins with a unique hydroxyl group that imparts specific chemical properties. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] In the pharmaceutical and biotechnology sectors, understanding the precise chemical and structural characteristics of DL-Threonine is fundamental for its application in drug formulation, as a chiral intermediate in synthesis, and in various biotechnological processes. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for the analysis of DL-Threonine.
Chemical Structure and Stereochemistry
DL-Threonine, systematically named (2RS,3SR)-2-amino-3-hydroxybutanoic acid, is an α-amino acid with two chiral centers, leading to four possible stereoisomers.[2] The "DL" designation indicates a racemic mixture of D-Threonine and L-Threonine. The structure features a carboxyl group, an amino group attached to the α-carbon, and a secondary hydroxyl group on the β-carbon of its side chain. This hydroxyl group is a key feature, allowing for post-translational modifications such as glycosylation and phosphorylation in its L-isomeric form within proteins.[3]
Stereoisomers of Threonine:
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(2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine)
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(2R,3S)-2-amino-3-hydroxybutanoic acid (D-Threonine)
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(2S,3S)-2-amino-3-hydroxybutanoic acid (L-allothreonine)
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(2R,3R)-2-amino-3-hydroxybutanoic acid (D-allothreonine)
Physicochemical Properties
The physicochemical properties of DL-Threonine are summarized in the table below. These properties are critical for predicting its behavior in various solvents, its stability, and its potential interactions in biological and chemical systems.
| Property | Value | Reference(s) |
| IUPAC Name | (2RS,3SR)-2-amino-3-hydroxybutanoic acid | [4] |
| Chemical Formula | C4H9NO3 | [4] |
| Molecular Weight | 119.12 g/mol | |
| Melting Point | 244 °C (decomposes) | |
| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | |
| pKa (α-carboxyl) | ~2.09 | |
| pKa (α-amino) | ~9.10 | |
| Isoelectric Point (pI) | ~5.60 | |
| Solubility in Water | 20.1 g/100 mL at 25 °C | |
| Solubility in Ethanol | Insoluble |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of DL-Threonine.
Infrared (IR) Spectroscopy
The IR spectrum of DL-Threonine exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | O-H and N-H stretching (from hydroxyl and amino groups) |
| ~2960-3170 | C-H stretching |
| ~1637-1410 | C=O stretching (from the carboxylate group) |
| ~1500-1600 | N-H bending |
| ~1000-1200 | C-O stretching (from the hydroxyl and carboxyl groups) |
Note: Specific peak positions can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.3 | Doublet | -CH₃ (γ-carbon) |
| ~3.6 | Doublet | α-CH |
| ~4.2 | Quartet | β-CH |
¹³C NMR (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~22.18 | -CH₃ (γ-carbon) |
| ~63.17 | α-CH |
| ~68.68 | β-CH |
| ~175.69 | -COOH (carboxyl carbon) |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of DL-Threonine can be determined using a capillary melting point apparatus.
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A small amount of finely powdered DL-Threonine is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. Due to decomposition, the observation of darkening or gas evolution should also be noted.
Determination of pKa Values by Titration
Methodology: The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.
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A known concentration of DL-Threonine (e.g., 0.1 M) is prepared in deionized water.
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The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first midpoint corresponds to pKa1 (carboxyl group), and the second midpoint corresponds to pKa2 (amino group).
Determination of Solubility
Methodology: The solubility of DL-Threonine in a given solvent (e.g., water) can be determined by the gravimetric method.
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An excess amount of DL-Threonine is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
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The suspension is then filtered or centrifuged to separate the undissolved solid.
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A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
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The solvent is evaporated from the supernatant (e.g., in a drying oven at a temperature below the decomposition point).
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The container with the dried solute is weighed, and the mass of the dissolved DL-Threonine is determined.
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Solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Acquisition of NMR Spectra
Methodology: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
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A sample of DL-Threonine is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for amino acids.
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The solution is transferred to an NMR tube.
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For ¹H NMR, a standard one-dimensional proton experiment is performed.
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For ¹³C NMR, a proton-decoupled ¹³C experiment is typically run to simplify the spectrum and improve sensitivity.
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The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard.
Acquisition of IR Spectrum
Methodology: An infrared spectrum of solid DL-Threonine can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.
For KBr Pellet:
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A small amount of DL-Threonine (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).
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The mixture is pressed under high pressure to form a transparent or translucent pellet.
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The pellet is placed in the sample holder of the FTIR spectrometer.
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A background spectrum of the empty sample compartment is collected, followed by the sample spectrum.
For ATR:
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A small amount of the solid sample is placed directly on the ATR crystal.
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Pressure is applied to ensure good contact between the sample and the crystal.
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The IR spectrum is then recorded.
Signaling and Metabolic Pathways
Threonine is involved in several key metabolic pathways. The following diagram illustrates a simplified overview of the biosynthesis and degradation of threonine.
Caption: Simplified overview of threonine biosynthesis and degradation pathways.
Experimental Workflow: Chiral Resolution of DL-Threonine
The separation of the D- and L-enantiomers from a racemic DL-Threonine mixture is a common requirement in pharmaceutical synthesis. The following diagram outlines a general workflow for chiral resolution.
Caption: General workflow for the chiral resolution of DL-Threonine.
